

Molecular structure and weight of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(3,5-Difluoro-4-methoxyphenyl)ethanone
Cat. No.:	B064401

[Get Quote](#)

An In-depth Technical Guide to 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthetic approach for **1-(3,5-Difluoro-4-methoxyphenyl)ethanone**. This compound is of interest to researchers in medicinal chemistry and drug discovery as a potential building block or intermediate in the synthesis of more complex molecules.

Molecular Properties and Structure

1-(3,5-Difluoro-4-methoxyphenyl)ethanone is an aromatic ketone characterized by a difluorinated phenyl ring substituted with a methoxy and an acetyl group. The presence of fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of bioactive compounds.

The key physicochemical properties of **1-(3,5-Difluoro-4-methoxyphenyl)ethanone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1]
Molecular Weight	186.16 g/mol	[1]
SMILES	CC(C1=CC(F)=C(OC)C(F)=C1)=O	[1]
CAS Number	170570-79-3	[1]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[1]
LogP	2.176	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]

The two-dimensional chemical structure of **1-(3,5-Difluoro-4-methoxyphenyl)ethanone** is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of **1-(3,5-Difluoro-4-methoxyphenyl)ethanone**.

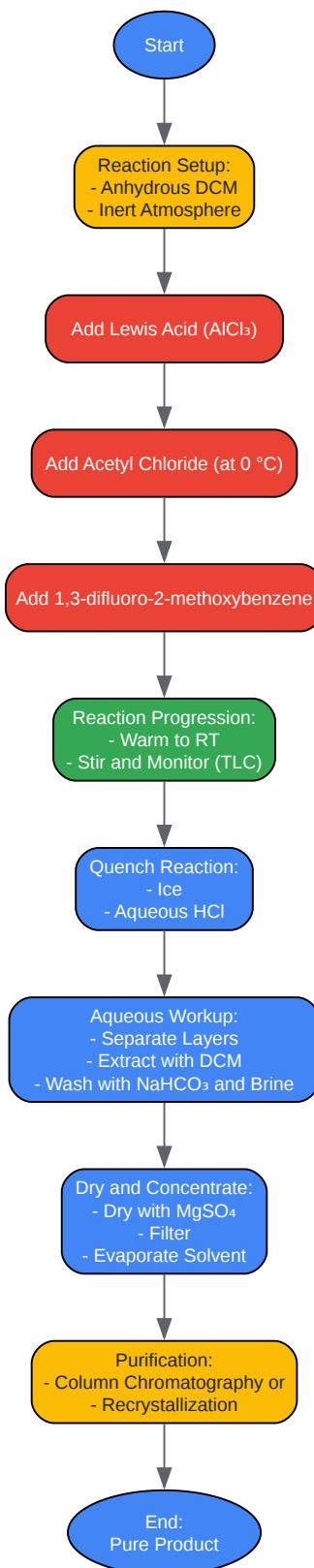
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3,5-Difluoro-4-methoxyphenyl)ethanone** was not found in the surveyed literature, a general synthetic route can be proposed based on standard organic chemistry reactions for analogous compounds. A plausible approach is the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.

Objective: To synthesize **1-(3,5-Difluoro-4-methoxyphenyl)ethanone** from 1,3-difluoro-2-methoxybenzene.

Materials:

- 1,3-difluoro-2-methoxybenzene


- Acetyl chloride or acetic anhydride
- A Lewis acid catalyst (e.g., aluminum chloride, AlCl_3)
- Anhydrous dichloromethane (DCM) as a solvent
- Hydrochloric acid (HCl), aqueous solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment for organic synthesis under anhydrous conditions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Lewis Acid:** Aluminum chloride is carefully added to the solvent, and the mixture is stirred until the solid is suspended.
- **Addition of Acylating Agent:** Acetyl chloride is added dropwise to the stirred suspension at a controlled temperature, typically $0\text{ }^\circ\text{C}$, to form the acylium ion complex.
- **Addition of Substrate:** A solution of 1,3-difluoro-2-methoxybenzene in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the low temperature.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by pouring the mixture over crushed ice and then adding a dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.

- Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure **1-(3,5-Difluoro-4-methoxyphenyl)ethanone**.

The following diagram illustrates the logical flow of the generalized synthetic protocol described above.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(3,5-Difluoro-4-methoxyphenyl)ethanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Molecular structure and weight of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064401#molecular-structure-and-weight-of-1-3-5-difluoro-4-methoxyphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

